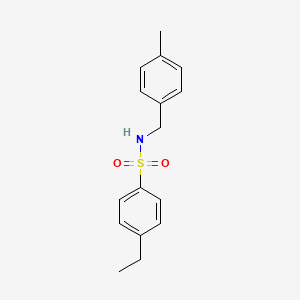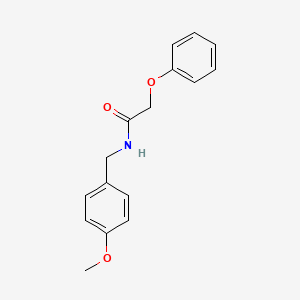
4-ethyl-N-(4-methylbenzyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethyl-N-(4-methylbenzyl)benzenesulfonamide, also known as EMBI, is a sulfonamide compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as ethanol, chloroform, and dimethyl sulfoxide. EMBI has been shown to have various biochemical and physiological effects, making it a valuable tool for researchers in the fields of biochemistry, pharmacology, and neuroscience.
作用机制
The mechanism of action of 4-ethyl-N-(4-methylbenzyl)benzenesulfonamide involves the binding of the compound to specific sites on ion channels and receptors. 4-ethyl-N-(4-methylbenzyl)benzenesulfonamide has been shown to interact with the pore-forming region of the CaV2.2 calcium channel, blocking the influx of calcium ions into cells. It also binds to the extracellular domain of the K2P3.1 potassium channel, inhibiting the outward flow of potassium ions. The binding of 4-ethyl-N-(4-methylbenzyl)benzenesulfonamide to the GABAA receptor enhances the activity of the receptor, leading to increased inhibition of neuronal activity. The binding of 4-ethyl-N-(4-methylbenzyl)benzenesulfonamide to the P2X7 receptor inhibits the activation of the receptor, leading to decreased inflammation and cell death.
Biochemical and Physiological Effects:
4-ethyl-N-(4-methylbenzyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the release of neurotransmitters such as glutamate and substance P from nerve terminals. 4-ethyl-N-(4-methylbenzyl)benzenesulfonamide has also been shown to inhibit the proliferation of cancer cells and induce cell death in certain types of cancer. Additionally, 4-ethyl-N-(4-methylbenzyl)benzenesulfonamide has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines.
实验室实验的优点和局限性
One advantage of using 4-ethyl-N-(4-methylbenzyl)benzenesulfonamide in lab experiments is its selectivity for specific ion channels and receptors. This allows researchers to study the function and regulation of these channels and receptors in a more precise manner. However, one limitation of using 4-ethyl-N-(4-methylbenzyl)benzenesulfonamide is its potential for off-target effects. 4-ethyl-N-(4-methylbenzyl)benzenesulfonamide has been shown to interact with other ion channels and receptors at high concentrations, leading to non-specific effects.
未来方向
There are many potential future directions for the use of 4-ethyl-N-(4-methylbenzyl)benzenesulfonamide in scientific research. One area of interest is the development of more selective compounds that target specific ion channels and receptors. Additionally, 4-ethyl-N-(4-methylbenzyl)benzenesulfonamide and related compounds may have potential therapeutic applications in the treatment of various diseases, including cancer, epilepsy, and chronic pain. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of 4-ethyl-N-(4-methylbenzyl)benzenesulfonamide.
合成方法
4-ethyl-N-(4-methylbenzyl)benzenesulfonamide can be synthesized through a multi-step reaction process. One common method involves the reaction of p-toluenesulfonyl chloride with 4-ethylbenzylamine to form N-(4-methylbenzyl)-p-toluenesulfonamide. This intermediate is then reacted with 4-ethylbenzenesulfonyl chloride to form 4-ethyl-N-(4-methylbenzyl)benzenesulfonamide. The final product can be purified through recrystallization or column chromatography.
科学研究应用
4-ethyl-N-(4-methylbenzyl)benzenesulfonamide has been widely used in scientific research as a tool to study the function and regulation of various ion channels and receptors. It has been shown to selectively inhibit the activity of certain ion channels, such as the CaV2.2 calcium channel and the K2P3.1 potassium channel. 4-ethyl-N-(4-methylbenzyl)benzenesulfonamide has also been used to study the function of the GABAA receptor and the P2X7 receptor.
属性
IUPAC Name |
4-ethyl-N-[(4-methylphenyl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-3-14-8-10-16(11-9-14)20(18,19)17-12-15-6-4-13(2)5-7-15/h4-11,17H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYATCPRLZBKMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-N-(4-methylbenzyl)benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-benzyl-4-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}piperazine](/img/structure/B5767228.png)
![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B5767231.png)


![methyl {4-[(4-tert-butylbenzoyl)amino]phenoxy}acetate](/img/structure/B5767266.png)

![2,5-dioxo-1-phenyl-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5767283.png)
![N'-[(5-bromo-2-thienyl)methylene]-4-(cyclopentyloxy)benzohydrazide](/img/structure/B5767295.png)

![5-[(1-methyl-1H-indol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5767308.png)

